3-己酰基-NBD 胆固醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

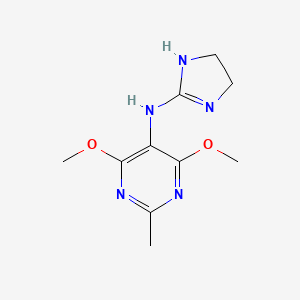

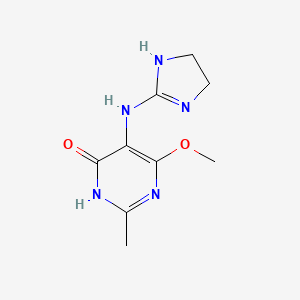

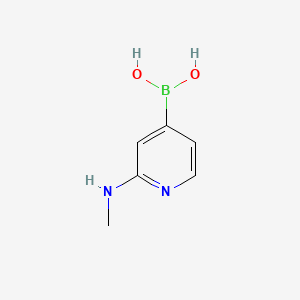

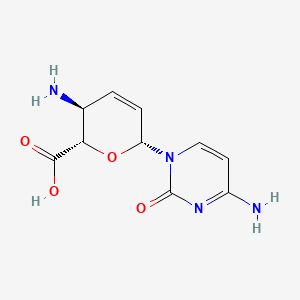

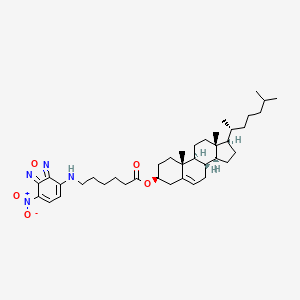

3-hexanoyl-NBD cholesterol is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer . It is used to study the metabolism of cholesterol derivative .

Molecular Structure Analysis

The molecular formula of 3-hexanoyl-NBD cholesterol is C39H58N4O5 . It has a molecular weight of 662.9 g/mol . The structure includes a hydrophilic NBD fluorophore attached to carbon 3 of cholesterol, separated by a 6-carbon spacer .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-hexanoyl-NBD cholesterol include a molecular weight of 662.9 g/mol , a molecular formula of C39H58N4O5 , and a structure that includes a hydrophilic NBD fluorophore attached to carbon 3 of cholesterol, separated by a 6-carbon spacer .科学研究应用

Detection of Extracellular Vesicle Cholesterol

3-hexanoyl-NBD cholesterol is used as a biochemical tool to detect extracellular vesicle cholesterol by flow cytometry . It helps in visualizing and tracking EV cholesterol, providing valuable information about the biological roles and metabolic fate of this cholesterol .

Investigation of Lipid Raft Domains

This compound plays a crucial role in the investigation of lipid raft domains and their role in cellular signaling and trafficking . Lipid rafts are microdomains on the plasma membrane of cells that contain high concentrations of cholesterol and glycosphingolipids .

Characterization of Lipid Transfer Proteins

3-hexanoyl-NBD cholesterol is used in the characterization of lipid transfer proteins and their ability to shuttle cholesterol between different cellular compartments . This helps in understanding the dynamics of cholesterol transport within the cell .

Study of Cholesterol Metabolism

The compound is used to study the metabolism of cholesterol derivative . By tracking the fluorescent tag, researchers can monitor the metabolic pathways and processes involving cholesterol .

Fluorescent Tagging of Lipids

3-hexanoyl-NBD cholesterol, being a fluorescently-tagged lipid, is used to study lipid-protein interactions . The fluorescent tag allows for the visualization of these interactions, providing insights into the roles of lipids in various biological processes .

Development of Assays for Lipid Metabolism

The compound is used in the development of assays for lipid metabolism . These assays can help in the identification and characterization of enzymes involved in lipid metabolism, and in the screening of potential drug candidates .

作用机制

Target of Action

The primary target of 3-hexanoyl-NBD cholesterol is the cholesterol present in extracellular vesicles (EVs) . These vesicles play a crucial role in intercellular communication, and their cholesterol content is of significant interest in understanding their biological roles and metabolic fate .

Mode of Action

3-Hexanoyl-NBD cholesterol is a fluorescently tagged cholesterol derivative . The hydrophilic NBD fluorophore is attached to carbon 3, at the hydrophilic end of cholesterol, separated by a 6-carbon spacer . This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .

Biochemical Pathways

The biochemical pathways affected by 3-hexanoyl-NBD cholesterol primarily involve the metabolism of cholesterol in extracellular vesicles . The fluorescent tag on the cholesterol molecule allows for the visualization and tracking of EV cholesterol .

Pharmacokinetics

Its design allows it to properly orient in membrane bilayers , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of 3-hexanoyl-NBD cholesterol is the ability to detect and track the cholesterol in extracellular vesicles . This provides valuable insights into the biological roles and metabolic fate of EV cholesterol .

Action Environment

The action of 3-hexanoyl-NBD cholesterol can be influenced by the composition of the membrane in which it is incorporated . For instance, its excitation/emission maxima can vary depending on the composition of the membrane .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3/t26-,28+,29+,30-,31+,32+,38+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAQIPGLFHPDPI-FIWRCADXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H58N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。